2,3-Difluorobenzaldehyde
Overview
Description
2,3-Difluorobenzaldehyde is an organic compound with the molecular formula C7H4F2O. It is a derivative of benzaldehyde where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluorobenzaldehyde can be synthesized through several methods. One common method involves the direct formylation of difluorobenzene. This process typically uses a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride . Another method involves the reduction of 2,3-difluoronitrobenzene followed by diazotization and subsequent hydrolysis .
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of 2,3-difluorotoluene followed by hydrolysis. This method is preferred due to its high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-difluorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 2,3-difluorobenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,3-Difluorobenzoic acid.
Reduction: 2,3-Difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,3-Difluorobenzaldehyde is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-difluorobenzaldehyde depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atoms enhance the compound’s binding affinity and specificity for the target enzyme .
Comparison with Similar Compounds
- 2,4-Difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde
- 3,4-Difluorobenzaldehyde
Comparison: 2,3-Difluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound often exhibits different reactivity patterns in substitution reactions and may have distinct biological targets .
Properties
IUPAC Name |
2,3-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBAXYQUOZDFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181059 | |
Record name | 2,3-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2646-91-5 | |
Record name | 2,3-Difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2646-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3-Difluorobenzaldehyde in the synthesis of aminophosphines?
A1: In the first study [], this compound serves as a starting material for the synthesis of a specific aminophosphine (1d). The synthesis involves a multi-step process where this compound is first converted into its corresponding dimethylhydrazone. This intermediate then undergoes further reactions to ultimately yield the desired aminophosphine. This highlights the versatility of this compound as a building block in organic synthesis.
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